5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a 3,4-dichlorophenylmethyl group attached to the nitrogen atom at the 3rd position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine typically involves a multi-step process. One common method includes the bromination of pyridine derivatives followed by the introduction of the 3,4-dichlorophenylmethyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent step involves the reaction of the brominated pyridine with 3,4-dichlorobenzylamine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-2-amine
- 5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-4-amine
- 5-Chloro-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine
Uniqueness
5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine is unique due to the specific positioning of the bromine atom and the 3,4-dichlorophenylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for forming diverse derivatives.
Properties
CAS No. |
767342-29-0 |
---|---|
Molecular Formula |
C12H9BrCl2N2 |
Molecular Weight |
332.02 g/mol |
IUPAC Name |
5-bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H9BrCl2N2/c13-9-4-10(7-16-6-9)17-5-8-1-2-11(14)12(15)3-8/h1-4,6-7,17H,5H2 |
InChI Key |
JBAXOICUGQTNMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC(=CN=C2)Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.